molecular formula C14H14N2O4S B187462 N-(4-methylbenzyl)-4-nitrobenzenesulfonamide CAS No. 5523-88-6

N-(4-methylbenzyl)-4-nitrobenzenesulfonamide

Cat. No.: B187462
CAS No.: 5523-88-6
M. Wt: 306.34 g/mol
InChI Key: AYMQSUBRUMQHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a nitro group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps may involve large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-methylbenzyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: N-(4-methylbenzyl)-4-aminobenzenesulfonamide.

    Substitution: N-alkylated derivatives of this compound.

    Oxidation: N-(4-carboxybenzyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of sulfonamide-based ligands for coordination chemistry and catalysis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide depends on its specific application. In the context of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

    N-(4-methylbenzyl)-4-aminobenzenesulfonamide: This compound is similar in structure but has an amino group instead of a nitro group.

    N-(4-methylbenzyl)-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group.

    N-(4-methylbenzyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a nitro group.

Uniqueness: N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which can impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQSUBRUMQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353495
Record name N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5523-88-6
Record name N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.